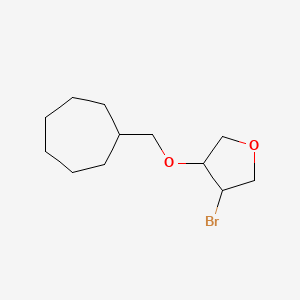
3-Bromo-4-(cycloheptylmethoxy)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cycloheptylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₂H₂₁BrO₂ and a molecular weight of 277.20 g/mol . This compound is an oxolane derivative, characterized by the presence of a bromine atom and a cycloheptylmethoxy group attached to the oxolane ring . It is primarily used in research and development projects due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反応の分析
Types of Reactions: 3-Bromo-4-(cycloheptylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated oxolane derivatives.
科学的研究の応用
3-Bromo-4-(cycloheptylmethoxy)oxolane has several applications in scientific research, including:
作用機序
The mechanism of action of 3-Bromo-4-(cycloheptylmethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the cycloheptylmethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes .
類似化合物との比較
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
3-Bromo-4-(cyclohexylmethoxy)oxolane: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 3-Bromo-4-(cycloheptylmethoxy)oxolane is unique due to the presence of the cycloheptylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs . This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
特性
分子式 |
C12H21BrO2 |
|---|---|
分子量 |
277.20 g/mol |
IUPAC名 |
3-bromo-4-(cycloheptylmethoxy)oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChIキー |
SMOQLLBVQDBONI-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)COC2COCC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


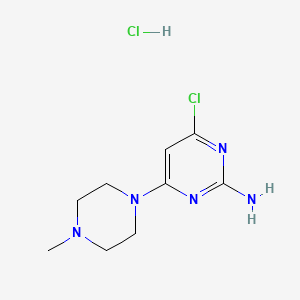
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
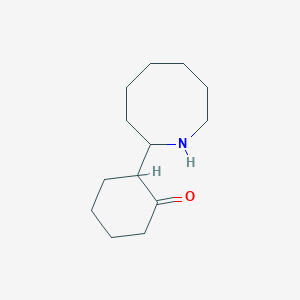

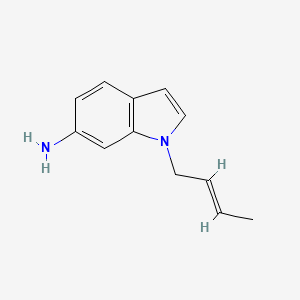
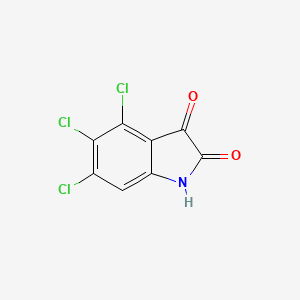
![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
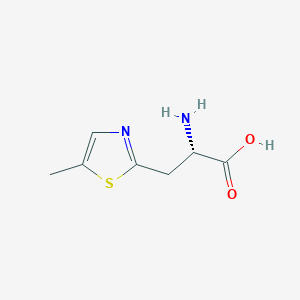
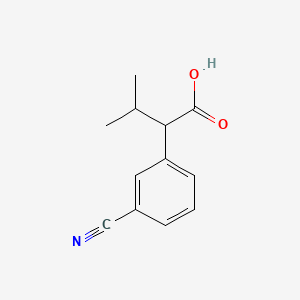
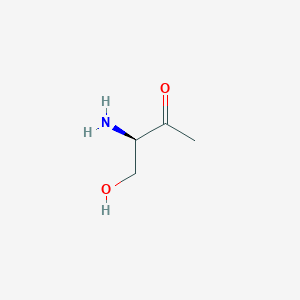


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)
